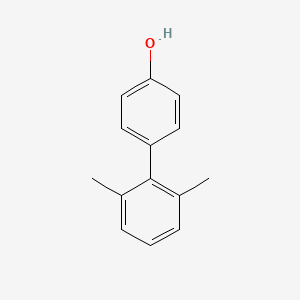

4-(2,6-Dimethylphenyl)phenol

Übersicht

Beschreibung

“4-(2,6-Dimethylphenyl)phenol” is a chemical compound with the molecular weight of 198.26 .

Synthesis Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . A study on selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation has been reported .Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

“this compound” is a solid with a phenolic odor . It has a melting point range of 45 - 48 °C and a boiling point of 203 °C .Wissenschaftliche Forschungsanwendungen

Plastics Industry and Phenol Methylation : A study by Żukowski et al. (2014) explored the methylation of phenol to produce 2,6-dimethylphenol, a compound crucial for the plastics industry. This process was conducted using a fluidized bed of iron-chromium catalyst, achieving over 90% phenol conversion and more than 85% selectivity for 2,6-dimethylphenol. This research is significant for the plastics industry, particularly in optimizing the production of 2,6-dimethylphenol (Żukowski et al., 2014).

Crystallography and Solvates : Nath and Baruah (2013) focused on the polymorphs and solvates of bis-phenols, specifically including derivatives of 4-(2,6-dimethylphenyl)phenol. Their research is vital in understanding the structural and solvate variations of these compounds, which has implications in materials science and crystal engineering (Nath & Baruah, 2013).

Molecular Structure and Computational Studies : Karakurt et al. (2016) conducted a study on a compound containing a 2,6-dimethylphenyl unit, focusing on its molecular structure using X-ray diffraction and computational methods. This research contributes to the understanding of the molecular properties and potential applications of such compounds in various scientific fields (Karakurt et al., 2016).

Chemical Interactions and Synthesis : Research by Helden, Borg, and Bickel (2010) examined the interaction of 2,6-dimethylphenol with other chemicals, contributing to the broader understanding of chemical synthesis and reactions involving this compound (Helden, Borg, & Bickel, 2010).

Catalytic and Synthesis Applications : A study by Łysik et al. (2014) investigated the gas-phase methylation of phenol over an iron-chromium catalyst to produce 2,6-dimethylphenol. This research is significant for chemical synthesis and catalytic processes, particularly in the production of industrially relevant phenolic compounds (Łysik et al., 2014).

Antioxidant Capacity and Enzymatic Modification : Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol, aiming to produce compounds with higher antioxidant capacity. This research is important for the development of bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Wirkmechanismus

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,6-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFZFBHMTZMCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)

![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)